molecular formula C6H9N3O2 B189756 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one CAS No. 52386-30-8

6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one

Cat. No.: B189756
CAS No.: 52386-30-8
M. Wt: 155.15 g/mol
InChI Key: DILVNUOJCLGZGG-UHFFFAOYSA-N
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Description

6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significance in biological systems, particularly in nucleic acids like DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methoxy-5-methylpyrimidine with ammonia or an amine source under acidic or basic conditions to introduce the amino group at the 6-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing catalysts and optimized reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems and interactions with nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-5-methylpyrimidine: Lacks the amino group at the 6-position.

    6-amino-2-methylpyrimidin-4(3H)-one: Lacks the methoxy group at the 2-position.

    5-methylcytosine: A naturally occurring pyrimidine derivative found in DNA.

Uniqueness

6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one is unique due to the presence of both the amino and methoxy groups, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-amino-2-methoxy-5-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-4(7)8-6(11-2)9-5(3)10/h1-2H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILVNUOJCLGZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355714
Record name 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52386-30-8
Record name 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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